molecular formula C13H14N4S B11232819 2-(2-Methylpropyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Methylpropyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11232819
M. Wt: 258.34 g/mol
InChI Key: DYNVXNAEQHMIBK-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a thiophene and a methylpropyl group attached to the structure

Preparation Methods

The synthesis of 2-(2-Methylpropyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are straightforward and efficient, making it suitable for both laboratory and industrial-scale production.

Chemical Reactions Analysis

2-(2-Methylpropyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methylpropyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the surface of cells, modulating signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar compounds to 2-(2-Methylpropyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidines such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

2-(2-methylpropyl)-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H14N4S/c1-9(2)7-12-15-13-14-5-3-11(17(13)16-12)10-4-6-18-8-10/h3-6,8-9H,7H2,1-2H3

InChI Key

DYNVXNAEQHMIBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C(=CC=NC2=N1)C3=CSC=C3

Origin of Product

United States

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